

A Technical Guide to 4-Heptyloxyphenol: Molecular Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Heptyloxyphenol	
Cat. No.:	B081985	Get Quote

Executive Summary: This document provides a comprehensive technical overview of **4-Heptyloxyphenol** (CAS: 13037-86-0), a para-substituted phenolic compound. It details the molecule's structure, physicochemical properties, and key biological activities, including its roles as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a selective inverse agonist of Steroidogenic Factor-1 (SF-1), and an antibacterial agent. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic and synthetic potential of this compound. All quantitative data is summarized in tables for clarity, and key biological pathways and experimental workflows are visualized.

Introduction

4-Heptyloxyphenol is an organic compound characterized by a phenol structure where the hydroxyl group is para to a heptyloxy substituent.[1] Classified as a 4-alkoxyphenol and an aromatic ether, its structure consists of a polar phenolic head and a long, nonpolar sevencarbon alkyl chain, rendering it hydrophobic and soluble in organic solvents.[1] This amphiphilic nature makes it a person of interest as an intermediate in the synthesis of surfactants and other functional materials.[1] More recently, **4-Heptyloxyphenol** has garnered attention in the scientific community for its distinct biological activities, which suggest potential applications in oncology, endocrinology, and microbiology.

Molecular Structure and Identification

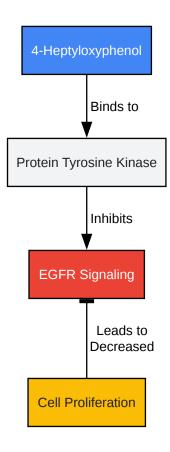
The fundamental structure of **4-Heptyloxyphenol** consists of a benzene ring functionalized with a hydroxyl (-OH) group and a heptyloxy (-OC7H15) group at positions 1 and 4, respectively. The presence of the hydroxyl group allows for hydrogen bonding, while the long alkyl chain enhances its lipophilicity.[1]

Identifier	Value
IUPAC Name	4-(heptyloxy)phenol[2]
CAS Number	13037-86-0[1][2]
Molecular Formula	C13H20O2[1][3]
Molecular Weight	208.30 g/mol [2][3]
SMILES	CCCCCCCC1=CC=C(C=C1)O[2]
InChI	InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3[1][2]
InChlKey	HZBABTUFXQLADL-UHFFFAOYSA-N[1][2]
Synonyms	p-(Heptyloxy)phenol, Hydroquinone Mono-n-heptyl Ether, 4-heptoxyphenol[1][2][4]

Physicochemical Properties

4-Heptyloxyphenol typically presents as a white to light-beige crystalline powder or a colorless to pale yellow solid, depending on purity and temperature.[1][4][5] It is stable under normal conditions and insoluble in water.[6]

Property	Value	Reference
Melting Point	60-65 °C	[4][6]
Boiling Point	~307.5-312 °C (estimate)	[4][6]
Density	~0.9962 g/cm³ (estimate)	[4]
рКа	10.35 ± 0.15 (Predicted)	[4]
LogP (Partition Coeff.)	4.01	[6]


Biological Activity and Mechanism of Action

4-Heptyloxyphenol exhibits multiple biological activities by interacting with specific cellular targets.

Anticancer and Antiproliferative Effects

The compound has been shown to inhibit the growth of various cancer cells and has been used as a chemotherapeutic agent in animal models.[7] Its primary mechanisms include:

- EGFR Signaling Inhibition: 4-Heptyloxyphenol binds to protein tyrosine kinase, leading to
 the reversible inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
 [1][7] This action can result in decreased cell proliferation and a reduction in tumor size.[1][7]
- Progesterone Receptor Inhibition: The molecule also acts as an inhibitor of progesterone receptors, which may be beneficial in reducing side effects associated with hormone therapies.[1][7]

Click to download full resolution via product page

Figure 1: EGFR Signaling Inhibition by **4-Heptyloxyphenol**.

Endocrine Activity

4-Heptyloxyphenol is a selective inverse agonist at the orphan nuclear receptor Steroidogenic Factor-1 (SF-1), a key regulator of steroid hormone production.[4][5]

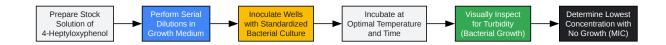
- Activity: It demonstrates an IC50 value of 50-100 nM for SF-1.[4][5]
- Selectivity: It shows no significant activity at other nuclear receptors, including estrogen, LRH-1, ROR, ERR, or Nurr receptors.[4][5]

Figure 2: Summary of 4-Heptyloxyphenol's Biological Targets.

Antibacterial Activity

The compound has demonstrated antibacterial properties against several bacterial strains.[8]

Bacterial Strain	Minimum Inhibitory Concentration (MIC)
Porphyromonas gingivalis	0.10 mM
Streptococcus artemidis	0.21 mM
Streptococcus sobrinus	0.14 mM


Experimental Protocols and Methodologies

While detailed, step-by-step experimental protocols are not available from the cited sources, the fundamental methodologies used to determine the biological activities of **4-Heptyloxyphenol** can be described.

Determination of Antibacterial Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) values were likely determined using a standard broth microdilution method. This protocol involves preparing serial dilutions of **4- Heptyloxyphenol** in a liquid growth medium, inoculating with a standardized bacterial suspension, and incubating under appropriate conditions. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Click to download full resolution via product page

Figure 3: Generalized Workflow for an MIC Assay.

Receptor-Ligand Interaction Assays

The characterization of **4-Heptyloxyphenol** as an SF-1 inverse agonist with a specific IC50 value would typically involve cell-based reporter assays. In such an experiment, a host cell line is engineered to express the SF-1 receptor and a reporter gene (e.g., luciferase) linked to an SF-1-responsive promoter. The cells are treated with a known SF-1 agonist to induce reporter activity, followed by varying concentrations of **4-Heptyloxyphenol**. The concentration at which the compound inhibits 50% of the agonist-induced activity is determined as the IC50.

Safety and Handling

4-Heptyloxyphenol is classified as an irritant and may pose some carcinogenic risk to humans.[1][4][7] Standard laboratory safety precautions should be observed.

Safety Information	Details
Hazard Codes	Xi (Irritant)[4]
GHS Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Risk Statements	R36/37/38: Irritating to eyes, respiratory system, and skin[4]
Safety Statements	S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection.[4]
Stability	Stable under normal temperatures and pressures[6]
Incompatibilities	Oxidizing agents, acid chlorides, acid anhydrides[6]
Carcinogen Classification	Category IIB[1][7]

Conclusion

4-Heptyloxyphenol is a multifunctional molecule with well-defined physicochemical properties and diverse biological activities. Its ability to selectively modulate key cellular targets such as the EGFR signaling pathway and the SF-1 nuclear receptor, combined with its antibacterial properties, makes it a valuable compound for further investigation. For drug development professionals, its potential as a scaffold for novel therapeutics in oncology and endocrinology warrants exploration. For researchers and scientists, it serves as a useful tool for studying specific biological pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 13037-86-0: 4-(Heptyloxy)phenol | CymitQuimica [cymitquimica.com]
- 2. 4-(Heptyloxy)phenol | C13H20O2 | CID 25641 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4-Heptyloxyphenol One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 4-Heptyloxyphenol | 13037-86-0 [chemicalbook.com]
- 6. 4-Heptyloxyphenol(13037-86-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 4-Heptyloxyphenol | 13037-86-0 | FH61836 | Biosynth [biosynth.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Technical Guide to 4-Heptyloxyphenol: Molecular Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081985#4-heptyloxyphenol-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com